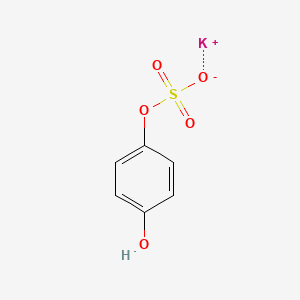
6-Fluoro-4-iodo-1H-indazole
説明
6-Fluoro-4-iodo-1H-indazole is a compound with the molecular formula C7H4FIN2 . It is a derivative of indazole, which is an important heterocycle in drug molecules . Indazole derivatives are known to display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
Indazole derivatives can be synthesized through various methods. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent . A specific synthesis of a similar compound, 6-Iodo-1H-indazole, has been described where it is used as an intermediate to synthesize inhibitors of Chk1 .Chemical Reactions Analysis
The chemical reactions of indazole derivatives can be influenced by their tautomeric forms . The reactions in HCl (aq) should afford the indazolium salts . Also, substitution of the bromo on the benzene ring by hydrazine is more favorable than that of fluoro .Physical And Chemical Properties Analysis
This compound has a molecular weight of 136.13 g/mol . It has a topological polar surface area of 28.7 Ų and a complexity of 129 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .科学的研究の応用
Fluorinated Indazoles in Pharmacology
- Fluorination of indazole derivatives, such as 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole, has been studied for its impact on the pharmacological properties of α2-adrenoceptor agonists. These modifications have shown varied effects on binding affinity and selectivity, with certain fluorinated derivatives revealing significant hypotensive and bradycardic activities, suggesting potential uses in cardiovascular research (Wasilewska et al., 2014).
Anticancer Applications
- 6-Substituted amino-1H-indazole derivatives have demonstrated anticancer activity, with certain compounds showing significant cytotoxicity against human cancer cell lines. This suggests their potential as scaffolds for developing novel anticancer agents (Ngo Xuan Hoang et al., 2022).
Material Science and Imaging
- Research into fluorinated indazoles has extended into material science, where derivatives have been developed as fluorophores for optical materials. These compounds exhibit tunable emissions and have applications in imaging and sensing, highlighting their versatility beyond pharmacological uses (Cheng et al., 2016).
Enzyme Inhibition Studies
- Some indazole derivatives, including fluorinated ones, have been identified as inhibitors of lactoperoxidase (LPO), an enzyme with antimicrobial properties. This indicates potential applications in understanding and modulating the immune system and could inform the development of new therapeutic agents (Köksal & Alım, 2018).
Synthesis and Chemical Properties
- The synthesis of fluorinated indazoles, including methods for creating diverse derivatives, plays a crucial role in their application across scientific research. These synthetic strategies enable the exploration of their biological activities and material properties, facilitating the development of novel compounds for various applications (Piccionello et al., 2006).
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-Fluoro-4-iodo-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and acetylcholinesterase . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting PI3K, this compound can affect the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Moreover, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as PI3K and acetylcholinesterase, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s accumulation in tissues and its interactions with non-target biomolecules.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the compound’s detoxification and elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its effects on cellular processes. The localization of this compound to these organelles is crucial for its activity and function.
特性
IUPAC Name |
6-fluoro-4-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVXNXRFDLJOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646409 | |
| Record name | 6-Fluoro-4-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887567-89-7 | |
| Record name | 6-Fluoro-4-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


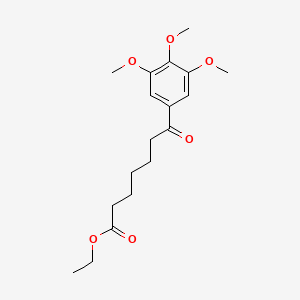

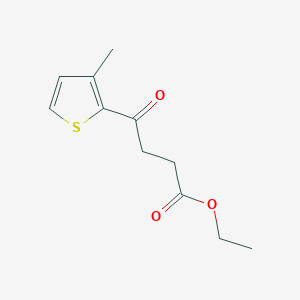
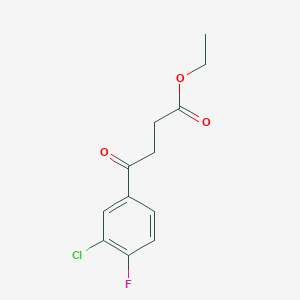
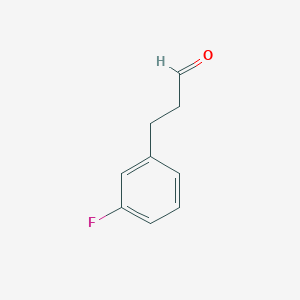
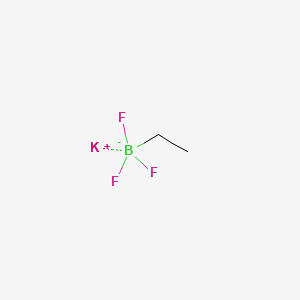
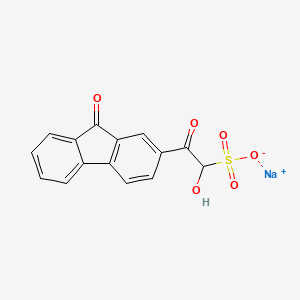

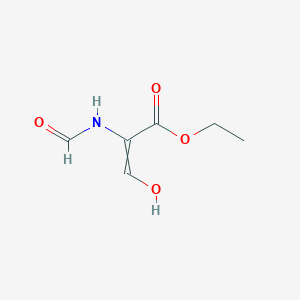


![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)

